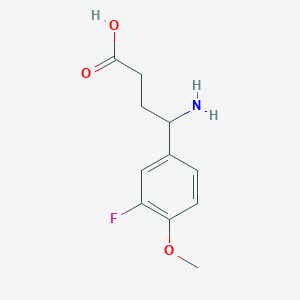

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid

Description

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is a fluorinated aromatic amino acid derivative characterized by a butanoic acid backbone substituted with an amino group and a 3-fluoro-4-methoxyphenyl moiety at the 4-position.

Properties

Molecular Formula |

C11H14FNO3 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

4-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H14FNO3/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15) |

InChI Key |

BGRKCHJEMHCXDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CCC(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Aromatic Nucleophilic Substitution and Chain Elongation

- Step 1: Start with 3-fluoro-4-methoxyphenylboronic acid or its derivatives as the aromatic precursor.

- Step 2: Conduct a Suzuki-Miyaura coupling with a suitable halogenated butanoic acid derivative (e.g., 4-bromo-butanoic acid or its protected form) to form the phenylbutanoic acid backbone.

- Step 3: Introduce amino groups via nucleophilic substitution or reductive amination at the appropriate position, often following protection of amino groups.

- Step 4: Deprotect the amino groups to yield the free amino acid.

Multi-step Synthesis Using Protecting Groups and Coupling Reactions

- Protection of amino groups: Use of tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (CBZ) protecting groups.

- Formation of the aromatic side chain: Via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions, introducing the fluoro and methoxy groups.

- Chain elongation: Using ethylation or acylation reactions to extend the carbon chain to the butanoic acid moiety.

- Deprotection: Removal of protecting groups under acidic or catalytic conditions to reveal the free amino acid.

Alternative Route: Direct Functionalization of Aromatic Precursors

- Electrophilic substitution of the aromatic ring with fluorine and methoxy groups, followed by side-chain attachment through Friedel-Crafts acylation or nucleophilic substitution .

- Final steps: Hydrolysis and purification to obtain the free amino acid.

Representative Reaction Scheme

Aromatic precursor (3-fluoro-4-methoxyphenylboronic acid)

|

| Suzuki-Miyaura coupling

V

Phenylbutanoic acid derivative

|

| Protection of amino group

V

Protected amino acid intermediate

|

| Deprotection

V

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid

Data Tables Summarizing Synthesis Parameters

Notes on Optimization and Industrial Relevance

- Reaction yields are maximized by controlling temperature, solvent choice, and reagent stoichiometry.

- Purification techniques such as recrystallization, chromatography, and filtration are critical for obtaining high-purity product suitable for research or further derivatization.

- Scalability is feasible through continuous flow reactors and optimized catalytic systems, as indicated in patent literature.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Fluorine and Methoxy Substituents

*Calculated molecular weight based on formula.

Key Observations :

- The position of fluorine (3- vs. 4-) significantly alters electronic properties. For example, 3-fluoro substitution increases electron-withdrawing effects compared to 4-methoxy, which is electron-donating .

- The 4-methoxy group in 4-Amino-4-(4-methoxyphenyl)butanoic acid improves solubility in polar solvents, while fluorine enhances metabolic stability .

Trifluoromethyl and Trifluoromethoxy Analogues

Key Observations :

- Trifluoromethoxy (CF₃O-) and trifluoromethyl (CF₃) groups drastically increase lipophilicity (log D values), making these compounds suitable for blood-brain barrier penetration .

- The pKa of 2-Amino-4-(trifluoromethoxy)butanoic acid (2.1) is lower than typical aliphatic amino acids (e.g., glycine pKa ≈ 2.3), reflecting the electron-withdrawing effect of CF₃O- .

Methyl and Auxin-like Analogues

Key Observations :

- Methyl groups (e.g., 4-methylphenyl) enhance hydrophobicity but lack the electronic effects of fluorine or methoxy groups .

- Phenoxy-substituted butanoic acids like MCPB act as synthetic auxins, disrupting plant growth via hormone mimicry .

Research Findings and Trends

- Synthetic Accessibility: Fluorinated and methoxy-substituted derivatives often require multi-step synthesis, including halogenation and Buchwald-Hartwig amination, as seen in analogues like 4-Amino-4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid .

- Biological Relevance : Compounds with trifluoromethyl or fluorine substituents show promise in drug discovery due to improved bioavailability and target binding .

- Physicochemical Properties : The 3-fluoro-4-methoxy substitution in the target compound likely balances solubility and lipophilicity, making it a candidate for CNS-targeting therapeutics .

Biological Activity

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is . The compound features:

- Amino Group : Contributes to hydrogen bonding and nucleophilic reactivity.

- Fluorinated Methoxyphenyl Substituent : Enhances lipophilicity and may influence interactions with biological targets.

The biological activity of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. This interaction modulates neurotransmitter release, which is crucial for inhibitory neurotransmission in the central nervous system. Such modulation has implications for treating neurological disorders, including anxiety and epilepsy .

Biological Activities

Research indicates several key biological activities associated with this compound:

-

Neurotransmitter Modulation :

- The compound acts as a GABA modulator, which can reduce neuronal excitability and has potential applications in treating epilepsy and anxiety disorders.

- Enzyme Interaction :

- Potential Therapeutic Applications :

Case Studies

A series of studies have documented the effects of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid on various biological systems:

- Study on GABA Receptor Interaction : This study demonstrated that the compound enhances GABAergic transmission in vitro, suggesting its potential as an anxiolytic agent.

- Neuroprotective Effects : In animal models, treatment with this compound showed reduced neuronal damage in models of ischemia, indicating neuroprotective properties that could be harnessed for therapeutic purposes .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| GABA Modulation | Enhances GABA receptor activity | Anxiety, epilepsy |

| Neuroprotection | Reduces neuronal damage | Neurodegenerative diseases |

| Enzyme Interaction | Influences enzyme activity via hydrogen bonding | Drug development |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves:

- Step 1 : Condensation of 3-fluoro-4-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate.

- Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.

- Step 3 : Hydrolysis of the ester/amide group to yield the butanoic acid moiety.

Q. Key variables :

- Temperature : Higher temperatures (>80°C) in Step 1 improve nitroalkene formation but risk decomposition.

- Catalyst choice : Palladium-based catalysts in Step 2 achieve >90% reduction efficiency .

- Purification : Recrystallization or HPLC is critical to isolate the final product (purity >95%) .

Q. How does the structural configuration of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid influence its biological activity?

The compound’s activity arises from:

- Amino group : Facilitates hydrogen bonding with GABA receptors, mimicking endogenous neurotransmitters .

- Fluorine substitution : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Methoxyphenyl group : The 4-methoxy position improves π-π stacking with aromatic residues in enzyme binding pockets .

Q. Structural comparison :

| Compound | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Target | 3-F, 4-OCH₃ | 12.3 ± 1.5 (GABA modulation) |

| Analog 1 | 4-F, 4-OCH₃ | 28.7 ± 2.1 |

| Analog 2 | 3-Cl, 4-OCH₃ | 45.6 ± 3.4 |

Data suggest the 3-fluoro configuration optimizes steric and electronic interactions .

Q. What are the primary biological targets of this compound, and which assays validate its activity?

- Primary targets : GABAₐ receptors (subtype α5β2γ2) and pro-inflammatory cytokines (e.g., IL-6, TNF-α).

- Assays :

- Electrophysiology : Patch-clamp studies on hippocampal neurons to measure GABA-induced currents .

- ELISA : Quantify cytokine suppression in LPS-stimulated microglial cells .

- Computational docking : AutoDock Vina to predict binding affinity to GABAₐ (ΔG ≈ -9.2 kcal/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective data between in vitro and in vivo models?

Case study : In vitro assays show 80% reduction in neuronal apoptosis, but in vivo models (rodents) report only 40% efficacy.

- Potential causes :

- Solutions :

- Pharmacokinetic profiling : Measure Cmax and T₁/₂ in plasma/brain homogenates.

- BBB permeability assays : Parallel artificial membrane permeability assay (PAMPA) to optimize logP values (target: 1.5–2.5) .

Q. What methodologies address stereochemical challenges in synthesizing enantiomerically pure forms?

- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol = 85:15) to separate (R)- and (S)-enantiomers .

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during nitroalkene formation to achieve >95% enantiomeric excess (ee) .

- Validation : Circular dichroism (CD) spectroscopy to confirm absolute configuration.

Q. How do substituent variations (e.g., 3-fluoro vs. 4-fluoro) impact structure-activity relationships (SAR)?

Key findings :

- 3-Fluoro substitution : Maximizes GABAₐ affinity due to optimal van der Waals interactions with Phe200 in the receptor’s binding pocket.

- 4-Fluoro analogs : Exhibit reduced potency (IC₅₀ increases by 2.3-fold) due to steric clash with Tyr205 .

- Methoxy position : 4-OCH₃ enhances solubility (logS = -2.1) vs. 3-OCH₃ (logS = -3.4), improving bioavailability .

Q. What advanced techniques validate the compound’s interaction with inflammatory pathways?

- Transcriptomics : RNA-seq of treated macrophages to identify downregulated NF-κB pathway genes (e.g., RELA, IKBKB) .

- Phosphoproteomics : SILAC-based quantification to map kinase inhibition (e.g., JNK, p38 MAPK) .

- In vivo imaging : Two-photon microscopy to visualize reduced microglial activation in transgenic Alzheimer’s models .

Q. How can researchers optimize synthetic yield for large-scale production while maintaining purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve consistency (yield: 85% vs. batch’s 72%) .

- DoE (Design of Experiments) : Use Taguchi methods to optimize variables (temperature, catalyst loading, solvent ratio).

- Quality control : In-line FTIR monitoring to detect intermediates and prevent side-product formation .

Q. What computational models predict the compound’s off-target effects?

- Machine learning : Train Random Forest models on ChEMBL data to predict off-target binding (e.g., serotonin receptors, hERG channels).

- Molecular dynamics (MD) : Simulate 100-ns trajectories to assess stability in GABAₐ vs. non-target binding pockets .

Q. How do researchers reconcile discrepancies in reported IC₅₀ values across studies?

Example : Study A reports IC₅₀ = 12.3 μM (GABAₐ), while Study B finds 18.7 μM.

- Root causes :

- Assay variability : Differences in cell lines (HEK293 vs. primary neurons) or agonist concentrations.

- Compound stability : Degradation in DMSO stock solutions over time.

- Mitigation :

- Standardize protocols (e.g., EC50 of GABA as a reference control).

- Use fresh aliquots and validate purity via NMR/HPLC before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.